molecular formula C16H17BrO6 B13812818 2-(6-Bromonaphthyl)-beta-D-fucopyranoside

2-(6-Bromonaphthyl)-beta-D-fucopyranoside

Cat. No.: B13812818
M. Wt: 385.21 g/mol
InChI Key: QVHSEZIHGWXQCQ-LYYZXLFJSA-N
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Description

2-(6-Bromonaphthyl)-beta-D-fucopyranoside is a chemical compound that belongs to the class of glycosides It consists of a bromonaphthalene moiety attached to a fucopyranoside sugar unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthyl)-beta-D-fucopyranoside typically involves the reaction of 6-bromonaphthalene with a fucopyranoside derivative. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromonaphthyl)-beta-D-fucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Bromonaphthyl)-beta-D-fucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Bromonaphthyl)-beta-D-fucopyranoside involves its interaction with specific molecular targets, such as glycosidase enzymes. The compound acts as a substrate for these enzymes, leading to the cleavage of the glycosidic bond and the release of the bromonaphthalene moiety. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromonaphthyl)-beta-D-fucopyranoside is unique due to its specific sugar moiety (fucopyranoside), which can influence its biological activity and interactions with enzymes. This uniqueness makes it a valuable compound for studying carbohydrate metabolism and developing enzyme inhibitors .

Properties

Molecular Formula

C16H17BrO6

Molecular Weight

385.21 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-3-(6-bromonaphthalen-1-yl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C16H17BrO6/c17-9-4-5-10-8(6-9)2-1-3-11(10)16(22)14(20)13(19)12(7-18)23-15(16)21/h1-6,12-15,18-22H,7H2/t12-,13+,14+,15-,16-/m1/s1

InChI Key

QVHSEZIHGWXQCQ-LYYZXLFJSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)[C@]3([C@H]([C@H]([C@H](O[C@H]3O)CO)O)O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)C3(C(C(C(OC3O)CO)O)O)O

Origin of Product

United States

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